molecular formula C17H17N3O4S2 B2650832 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide CAS No. 886954-69-4

2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2650832
M. Wt: 391.46
InChI Key: VYVFXDZXPLUOPJ-UHFFFAOYSA-N
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Description

The compound “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

A novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides has been developed, which involves a Curtius rearrangement followed by an intramolecular cyclization . The process starts with the reaction of saccharins with hydrazine to give hydrazides. The hydrazides are then nitrosated to form acylazides, which undergo a thermal Curtius rearrangement when refluxed in toluene, to give isocyanates. Under the reaction conditions, the isocyanates undergo an intramolecular cyclization involving the nitrogen atom of the sulfonamide group and yield the target compounds .

Scientific Research Applications

Antitumor Activity

A study by Yurttaş et al. (2015) explored the synthesis of benzothiazole derivatives and evaluated their antitumor activity in vitro against human tumor cell lines. Their findings suggest that compounds with benzothiazole structures, such as 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide, could exhibit considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antiviral Activities

Tang et al. (2019) synthesized a series of benzothiazole derivatives with a 1,3,4-thiadiazole moiety and evaluated them for antibacterial, antifungal, and antiviral activities. Their research indicates that such compounds exhibit good antiviral and antibacterial activities against various pathogens, including tobacco mosaic virus and Xanthomonas oryzae (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) conducted a study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, revealing their potential antioxidant and anti-inflammatory activities. This highlights the possibility that benzothiazole acetamide derivatives could be beneficial in managing oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Anticancer Properties

Kamal et al. (2011) synthesized Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones and tested their anticancer activities. They found moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancer cell lines, suggesting the potential of benzothiazole-based compounds in cancer treatment (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-2-24-14-9-5-3-7-12(14)18-16(21)11-25-17-19-13-8-4-6-10-15(13)26(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVFXDZXPLUOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

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